(s)-Tert-butyl 2-(2-bromoacetyl)pyrrolidine-1-carboxylate
CAS No.: 152665-75-3
Cat. No.: VC0183529
Molecular Formula: C11H18BrNO3
Molecular Weight: 292.173
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 152665-75-3 |
|---|---|
| Molecular Formula | C11H18BrNO3 |
| Molecular Weight | 292.173 |
| IUPAC Name | tert-butyl (2S)-2-(2-bromoacetyl)pyrrolidine-1-carboxylate |
| Standard InChI | InChI=1S/C11H18BrNO3/c1-11(2,3)16-10(15)13-6-4-5-8(13)9(14)7-12/h8H,4-7H2,1-3H3/t8-/m0/s1 |
| Standard InChI Key | AHDOQGYAXYGUQV-QMMMGPOBSA-N |
| SMILES | CC(C)(C)OC(=O)N1CCCC1C(=O)CBr |
Introduction
Chemical Structure and Properties
Structural Identification
(S)-Tert-butyl 2-(2-bromoacetyl)pyrrolidine-1-carboxylate is characterized by its distinct chemical structure containing a pyrrolidine ring with multiple functional groups. The compound displays an (S)-stereocenter at the C-2 position of the pyrrolidine ring, which is crucial for its specific reactivity profiles and potential biological interactions.
The structural details of the compound are presented in Table 1:
| Property | Information |
|---|---|
| Chemical Name | (S)-tert-butyl 2-(2-bromoacetyl)pyrrolidine-1-carboxylate |
| CAS Number | 152665-75-3 |
| Molecular Formula | C₁₁H₁₈BrNO₃ |
| Molecular Weight | 292.1695 g/mol |
| SMILES | BrCC(=O)[C@@H]1CCCN1C(=O)OC(C)(C)C |
| IUPAC Name | tert-butyl (2S)-2-(2-bromoacetyl)pyrrolidine-1-carboxylate |
| Standard InChI | InChI=1S/C11H18BrNO3/c1-11(2,3)16-10(15)13-6-4-5-8(13)9(14)7-12/h8H,4-7H2,1-3H3/t8-/m0/s1 |
| Standard InChIKey | AHDOQGYAXYGUQV-QMMMGPOBSA-N |
Table 1: Chemical identification data for (S)-Tert-butyl 2-(2-bromoacetyl)pyrrolidine-1-carboxylate
Physical Properties
The physical properties of (S)-Tert-butyl 2-(2-bromoacetyl)pyrrolidine-1-carboxylate are summarized in Table 2:
| Property | Value |
|---|---|
| Physical State | Solid |
| Density | 1.382±0.06 g/cm³ (20°C, 760 mmHg) |
| Boiling Point | 351.4±32.0°C (760 mmHg) |
| XLogP3 | 2.28780 |
| Polar Surface Area (PSA) | 46.61000 |
Table 2: Physical properties of (S)-Tert-butyl 2-(2-bromoacetyl)pyrrolidine-1-carboxylate
Chemical Reactivity
The chemical reactivity of (S)-Tert-butyl 2-(2-bromoacetyl)pyrrolidine-1-carboxylate is primarily governed by its functional groups. The compound contains:
The bromine atom acts as a good leaving group, making this compound particularly useful in nucleophilic substitution reactions. This reactivity profile enables its application in various synthetic pathways, especially in the construction of more complex molecules.
Synthesis and Production
| Supplier | Catalog Number | Packaging |
|---|---|---|
| Aaron Chemicals | AR00B9CT | Various sizes (typically in stock) |
| Enamine | EN300-5082439 | 100 mg |
| Sigma-Aldrich | ENAH65919A99 | 100 mg ($374.40) |
| Vulcan Chem | VC0183529 | Research quantities |
Table 3: Commercial availability of (S)-Tert-butyl 2-(2-bromoacetyl)pyrrolidine-1-carboxylate
Applications in Synthetic Chemistry
As a Synthetic Intermediate
(S)-Tert-butyl 2-(2-bromoacetyl)pyrrolidine-1-carboxylate serves as a valuable synthetic intermediate in organic chemistry due to its multiple reactive sites and defined stereochemistry. The compound can participate in various transformations:
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Nucleophilic substitution reactions at the bromoacetyl position
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Further elaboration of the pyrrolidine ring
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Removal of the Boc protecting group to enable additional functionalization at the nitrogen
Related Compounds and Structural Analogs
Structural Variations
Several structurally related compounds share similarities with (S)-Tert-butyl 2-(2-bromoacetyl)pyrrolidine-1-carboxylate:
| Related Compound | CAS Number | Structural Difference |
|---|---|---|
| tert-Butyl (2R)-2-(bromomethyl)pyrrolidine-1-carboxylate | 1039826-29-3 | Different stereochemistry (R vs S) and lacks carbonyl in side chain |
| (S)-tert-butyl 2-(cyanomethyl)pyrrolidine-1-carboxylate | 142253-50-7 | Contains cyano group instead of bromo group |
| tert-Butyl 3-(2-bromoethyl)pyrrolidine-1-carboxylate | 849928-26-3 | Different position of substituent on pyrrolidine ring |
| tert-Butyl 3-bromopiperidine-1-carboxylate | 1354000-03-5 | Piperidine ring instead of pyrrolidine |
Table 4: Structural analogs of (S)-Tert-butyl 2-(2-bromoacetyl)pyrrolidine-1-carboxylate
Comparative Analysis
The structural variations among these compounds lead to different chemical and biological properties:
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Stereochemistry differences (R vs S) affect the spatial orientation of functional groups, which can significantly impact biological activity and reactivity patterns
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The presence of a bromoacetyl group in (S)-Tert-butyl 2-(2-bromoacetyl)pyrrolidine-1-carboxylate provides enhanced electrophilicity compared to simple bromomethyl analogs
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The pyrrolidine ring size and substitution pattern influence the conformational properties and reactivity of these compounds
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The presence of different functional groups (cyano vs bromo) dramatically changes the reactivity profile and potential applications
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